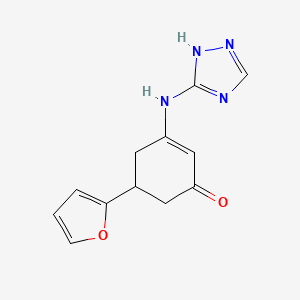

5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one

Description

The compound 5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one features a cyclohexenone core substituted at position 5 with a 2-furyl group and at position 3 with a 4H-1,2,4-triazol-3-ylamino moiety.

Properties

IUPAC Name |

5-(furan-2-yl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-10-5-8(11-2-1-3-18-11)4-9(6-10)15-12-13-7-14-16-12/h1-3,6-8H,4-5H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTHDTQAQOFBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities. Its structure features a triazole ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C₁₂H₁₂N₄O₂

- Molecular Weight : 244.25 g/mol

- IUPAC Name : 5-(furan-2-yl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. In a study assessing various synthesized compounds, it was noted that derivatives with similar structures showed significant cytotoxic effects against several cancer cell lines.

| Compound | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

| Compound C | A549 | 9.48 ± 1.15 |

The compound's activity was notably higher in two-dimensional assays compared to three-dimensional formats, indicating the necessity for further structural optimization to enhance efficacy in more complex biological environments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study involving hydrazones derived from imidazole compounds, it was found that certain derivatives displayed significant antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Studies suggest that triazole-containing compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The exact pathways remain to be fully elucidated but may involve modulation of NF-kB signaling.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A derivative of the compound was tested against human lung cancer cells and demonstrated a significant reduction in cell viability compared to untreated controls.

- Case Study 2 : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers in serum.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Antibacterial Properties

The triazole moiety in this compound is known for its antifungal and antibacterial properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby leading to cell death. This mechanism has been well-documented in various studies focusing on triazole derivatives.

Potential Drug Development

Research indicates that compounds similar to 5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one can serve as lead compounds for developing new pharmaceuticals targeting various diseases. The compound's structural modifications can enhance its biological activity and selectivity against specific pathogens.

Case Studies:

- A study on triazole derivatives demonstrated their efficacy against Candida species and other fungal infections, highlighting their role in developing antifungal agents.

- Another investigation focused on the synthesis of related compounds that showed promising results in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections.

Agricultural Applications

Fungicides

Given its antifungal properties, this compound holds potential as a fungicide in agriculture. Its application could help manage fungal diseases in crops, thereby improving yield and quality.

Research Findings:

Recent studies have explored the effectiveness of triazole-based fungicides in controlling plant pathogens. These findings suggest that compounds like this compound could be formulated into agricultural products designed to protect crops from fungal infections.

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions with careful control over reaction conditions such as temperature and pH. Common methods include:

- Reactions involving cyclohexenones and triazole derivatives.

- Use of catalysts to enhance yield and purity during synthesis.

Characterization Techniques

To confirm the structure and purity of the synthesized compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. These methods provide detailed insights into the molecular structure and confirm the presence of functional groups characteristic of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Functional Groups

The table below highlights critical differences between the target compound and similar triazole/furan-containing derivatives:

Key Observations:

- Triazole Derivatives: The target compound’s triazole-amino group differs from the triazole-thione in and the Schiff base in . The thione group (C=S) in may enhance metal-binding capacity, while the amino group in the target compound favors hydrogen bonding.

- Furyl Substituents: The 2-furyl group in the target compound is structurally simpler than the 5-methyl-2-furylmethylenamino group in , which includes a methylene linker. This difference could influence solubility and steric interactions.

Research Findings and Implications

Spectroscopic and Analytical Data

- : The triazole-thione NH proton resonates at δ 9.55 ppm in ¹H-NMR, whereas the target compound’s triazole-amino group would likely exhibit a distinct shift due to differing electronic environments.

- Elemental Analysis : reports C, H, N percentages (e.g., C: 63.08% vs. calculated 63.15%), underscoring the importance of purity in bioactivity studies .

Structural Insights from Crystallography

While , and 5 discuss crystallographic tools (SHELX, ORTEP, WinGX) , structural data for the target compound are absent. Comparative studies would benefit from X-ray diffraction analyses to elucidate conformational preferences and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.